N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16415044
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN5 |
|---|---|
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N5.ClH/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2;/h6-8,12H,4-5H2,1-3H3;1H |
| Standard InChI Key | YBIMMVCRQVJEFU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=CN(N=C2C)C.Cl |
Introduction
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class of organic compounds. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms, which contribute to their unique chemical properties and reactivity. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step reactions. One common method includes the condensation of 1-ethylpyrazole with formaldehyde followed by amination with 1,3-dimethylpyrazole. The specific conditions for each reaction step, such as temperature and pH, can vary significantly based on the chosen synthetic pathway and desired yield.
Biological Activities and Potential Applications
Pyrazole derivatives, including N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride, are known for their diverse biological activities. These compounds can inhibit certain enzymes or modulate receptor activity, leading to potential therapeutic effects such as anti-inflammatory or antitumor activities. Research into similar compounds suggests potential interactions with enzymes involved in cell proliferation and inflammation.
Mechanism of Action
The mechanism of action for compounds like N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves binding to specific enzymes or receptors within biological systems. This interaction modulates enzyme activity or receptor signaling pathways related to inflammation and cell proliferation. Further studies are needed to fully elucidate the specific biological mechanisms and efficacy of this compound.
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